N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
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Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Novel Derivatives and Anticonvulsant Activity
Research on 4-thiazolidinone derivatives, which share structural similarities with the specified compound, highlighted their design, synthesis, and evaluation as benzodiazepine receptor agonists with potential anticonvulsant activities. Some synthesized compounds demonstrated significant anticonvulsant activity, suggesting potential applications in neurological disorders treatment (Faizi et al., 2017).
Imaging Agents in Neuroscience
A study on novel radioligands, including benzothiazole derivatives, for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 in rodent brains, highlighted their potential as imaging agents. Such compounds could be useful in studying neurological conditions and the effects of pharmaceuticals on the brain (Fujinaga et al., 2012).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine were synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom in these compounds was found to enhance antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).
Photodynamic Therapy for Cancer
The synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, indicates potential applications in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these compounds make them suitable as Type II photosensitizers in PDT (Pişkin et al., 2020).
Synthetic Methodologies and Chemical Properties
The synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, demonstrate the chemical properties and potential synthetic applications of benzothiazole derivatives. This research might provide insight into synthetic routes and reactivity patterns that could be applicable to compounds like N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (Ghosh et al., 2009).
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-14-11(17)7-5-9-13(14)22-16(19)18-15(20)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLSAQRVBCTAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
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